molecular formula C21H19N5OS B2396917 2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide CAS No. 893925-13-8

2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B2396917
CAS No.: 893925-13-8
M. Wt: 389.48
InChI Key: OZJCTGHWWZUQAD-UHFFFAOYSA-N
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Description

2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties . The unique structure of this compound, featuring a pyrazolo[3,4-d]pyrimidine core, makes it a promising candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-amino-1H-pyrazole with formamide can yield the pyrazolo[3,4-d]pyrimidine scaffold .

This can be achieved through nucleophilic substitution reactions, where the pyrazolo[3,4-d]pyrimidine intermediate reacts with appropriate thiol and amide derivatives under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as ultrasonic-assisted synthesis, which has been shown to improve reaction efficiency and product quality .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The phenylacetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards CDK2. This makes it a more potent inhibitor compared to other similar compounds .

Properties

IUPAC Name

2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5OS/c1-14-8-9-18(15(2)10-14)26-20-17(11-24-26)21(23-13-22-20)28-12-19(27)25-16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJCTGHWWZUQAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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